Regiospecific Benzylic Lithiation Enabled by Ortho-Methyl Coordination
Ethyl o-toluenesulphonate undergoes regiospecific benzylic lithiation at the ortho-methyl group, yielding ethyl 2-lithiomethylbenzenesulfonate. This intermediate can be efficiently quenched with a range of electrophiles to access functionalized benzenesulfonate derivatives [1]. In contrast, the para isomer lacks the requisite ortho-directing group and does not undergo analogous directed lithiation, precluding this synthetic pathway.
| Evidence Dimension | Synthetic accessibility of benzylic lithiated intermediate |
|---|---|
| Target Compound Data | Regiospecific lithiation at ortho-methyl position; quenching with electrophiles yields functionalized products |
| Comparator Or Baseline | Ethyl p-toluenesulfonate (CAS 80-40-0): No directed benzylic lithiation |
| Quantified Difference | Qualitative: Ortho isomer enables unique synthetic route; para isomer does not |
| Conditions | Lithiation with LDA or similar strong base in THF at low temperature |
Why This Matters
For synthetic chemists, this property provides a regiospecific entry point to ortho-functionalized arenesulfonates that is unavailable with the para isomer, potentially streamlining complex molecule synthesis.
- [1] Alo, B. I., Familoni, O. B., Marsais, F., & Quéguiner, G. (1990). Sulphur-based directed benzylic metallations: lithiations of alkylarenesulphonates. Journal of the Chemical Society, Perkin Transactions 1, 1611-1614. View Source
